molecular formula C17H17NO3 B2480420 N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 941944-08-7

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2480420
CAS No.: 941944-08-7
M. Wt: 283.327
InChI Key: KXINSLKGBOTXDT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which then undergoes cyclization to yield the chromene core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amidation processes. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

    Reduction: The chromene core can be reduced to form dihydrochromene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-cinnamamide
  • N-(3-methoxyphenyl)-thiourea
  • N-(3-methoxyphenyl)-2-phenylacetamide

Uniqueness

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-7-4-6-14(10-15)18-17(19)13-9-12-5-2-3-8-16(12)21-11-13/h2-8,10,13H,9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXINSLKGBOTXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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